molecular formula C7H7F3N2O2 B2518640 methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate CAS No. 1006461-60-4

methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No. B2518640
CAS RN: 1006461-60-4
M. Wt: 208.14
InChI Key: JGWGYGWGEQEBRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoroethyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the trifluoroethyl group. The electronegativity of the fluorine atoms could potentially influence the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound could potentially be influenced by the presence of the pyrazole ring and the trifluoroethyl group. The pyrazole ring could potentially undergo reactions at the nitrogen atoms, while the trifluoroethyl group could potentially undergo reactions at the carbon-fluorine bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazole ring and the trifluoroethyl group. For example, the trifluoroethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .

Future Directions

The future directions for the study of this compound could potentially involve further investigation into its synthesis, properties, and potential applications. This could include studies into its reactivity, stability, and potential uses in various fields .

properties

IUPAC Name

methyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-11-12(3-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWGYGWGEQEBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

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